(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride
Description
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a cyclohexane backbone substituted with two fluorine atoms at the 3rd position, a methyl group at the 1st position, and a methanesulfonyl chloride functional group. This structure confers unique physicochemical properties, including increased molecular weight (estimated ~217.45 g/mol) and steric bulk compared to simpler sulfonyl chlorides.
Properties
IUPAC Name |
(3,3-difluoro-1-methylcyclohexyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O2S/c1-7(6-14(9,12)13)3-2-4-8(10,11)5-7/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSAKZKBAZDIHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(F)F)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (3,3-Difluoro-1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common reagents used in these reactions include bases like pyridine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride with trifluoromethanesulfonyl chloride (triflic chloride) and methanesulfonyl chloride:
Research Findings and Trends
Reactivity Trends
- Fluorine substituents in the target compound increase electrophilicity at sulfur, enhancing reactivity compared to methanesulfonyl chloride but less than triflic chloride due to steric hindrance from the cyclohexyl group.
- The methyl group on the cyclohexane ring may improve solubility in non-polar solvents, broadening its utility in hydrophobic reaction environments .
Market and Industrial Use
- Methanesulfonyl chloride dominates industrial applications due to lower cost and established synthetic protocols. The target compound’s niche applications (e.g., chiral synthesis) position it in high-value pharmaceutical research .
Biological Activity
(3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₈H₁₅ClO₂S
- Molecular Weight : 210.72 g/mol
- Structure : The compound features a difluoromethyl group attached to a cyclohexyl structure, which may influence its reactivity and biological interactions.
The biological activity of sulfonyl chlorides often involves their reactivity as electrophiles, allowing them to participate in nucleophilic substitution reactions. This property enables the formation of various derivatives that may exhibit distinct pharmacological properties. The mechanism typically involves:
- Electrophilic Attack : Sulfonyl chlorides can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or methanesulfonates.
- Formation of Reactive Intermediates : The generation of highly reactive sulfene species during reactions can lead to further transformations, potentially influencing biological pathways.
Biological Activity Overview
Research on (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride specifically is limited; however, related studies provide insights into its potential biological effects:
Anticancer Activity
Sulfonamide derivatives have shown promise in cancer treatment. For instance:
- Compounds similar to (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride have been reported to inhibit the activity of myeloid cell leukemia-1 (Mcl-1), which is crucial for cancer cell survival. This inhibition can lead to increased apoptosis in cancer cells .
Neuroprotective Effects
Certain sulfonamide compounds have exhibited neuroprotective properties by inhibiting carbonic anhydrase enzymes, which may open avenues for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
